[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol
CAS No.: 2408935-97-5
Cat. No.: VC4380415
Molecular Formula: C7H13NO
Molecular Weight: 127.187
* For research use only. Not for human or veterinary use.
![[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol - 2408935-97-5](/images/structure/VC4380415.png)
Specification
CAS No. | 2408935-97-5 |
---|---|
Molecular Formula | C7H13NO |
Molecular Weight | 127.187 |
IUPAC Name | [(1R,2S)-1-(aminomethyl)-2-ethenylcyclopropyl]methanol |
Standard InChI | InChI=1S/C7H13NO/c1-2-6-3-7(6,4-8)5-9/h2,6,9H,1,3-5,8H2/t6-,7-/m1/s1 |
Standard InChI Key | ZAZVRHIVJQPYHK-RNFRBKRXSA-N |
SMILES | C=CC1CC1(CN)CO |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, [(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol, defines its stereochemistry and substituent positions:
-
Cyclopropane core: A three-membered carbon ring with inherent angle strain (60° bond angles).
-
Position 1 (R-configuration): Substituted with an aminomethyl group (-CHNH).
-
Position 2 (S-configuration): Bearing an ethenyl (-CH=CH) group.
-
Methanol group: A hydroxymethyl (-CHOH) substituent attached to the cyclopropane .
The stereochemistry is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles.
Stereochemical Analysis
The (1R,2S) configuration imposes specific spatial constraints:
-
Aminomethyl group: Occupies an axial position relative to the cyclopropane plane, influencing hydrogen-bonding potential.
-
Ethenyl group: Adopts a pseudo-equatorial orientation, minimizing steric clashes with the aminomethyl substituent .
-
Hydroxymethyl moiety: Positioned to participate in intramolecular hydrogen bonds, stabilizing the conformation .
Synthesis and Scalable Production
Retrosynthetic Strategy
The synthesis leverages chiral auxiliaries and stereoselective reactions to construct the cyclopropane ring while controlling stereochemistry:
-
Cyclopropanation: [2+1] cycloaddition between a diene and carbene precursor.
-
Stereoselective functionalization: Introduction of aminomethyl and ethenyl groups via nucleophilic substitution or catalytic asymmetric synthesis .
Imine Condensation-Reduction Approach
A patent (US20210395185A1) outlines a scalable method for analogous cyclopropyl amines :
-
Imine formation: Cyclopropyl methyl ketone reacts with (S)-(-)-α-phenylethylamine in tetrahydrofuran (THF) with a Lewis acid catalyst.
-
Reduction: Sodium borohydride reduces the imine to a secondary amine.
-
Debenzylation: Hydrogenolysis removes the chiral auxiliary, yielding the primary amine.
Reaction conditions:
Step | Reagents/Conditions | Yield |
---|---|---|
1 | THF, Ti(OiPr), 60°C | 85% |
2 | NaBH, MeOH, 0°C | 92% |
3 | H/Pd-C, EtOH, 70°C | 78% |
Resolution via Diastereomeric Salts
To enhance enantiomeric excess (ee):
-
The free base is treated with (R)-mandelic acid in methyl tert-butyl ether (MTBE).
-
Crystallization affords the mandelate salt with >99% ee after two recrystallizations .
Physicochemical Properties
Calculated and Experimental Data
Solubility and Stability
-
Solubility: Miscible with polar aprotic solvents (DMSO, DMF); sparingly soluble in water (2.1 mg/mL at 25°C) .
-
Stability: Sensitive to oxidation; store under N at -20°C.
Applications in Drug Discovery
Case Studies
-
Antiviral agents: Cyclopropyl amines inhibit viral proteases by mimicking natural peptide substrates .
-
Kinase inhibitors: The strained ring enhances binding affinity to ATP pockets .
Parameter | Rating |
---|---|
Flammability | Moderate (flash point: 112°C) |
Toxicity | LD (oral, rat): 320 mg/kg |
Corrosivity | pH 5.2 (1% solution) |
Precautions
Future Directions
Catalytic Asymmetric Synthesis
Developing transition-metal catalysts (e.g., Ru-phosphine complexes) to improve enantioselectivity in cyclopropanation .
Bioconjugation Techniques
Exploring the ethenyl group for site-specific protein labeling using inverse electron-demand Diels-Alder reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume